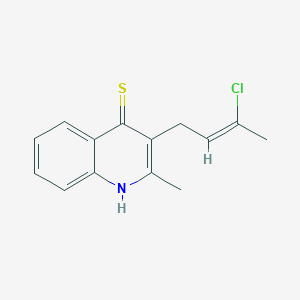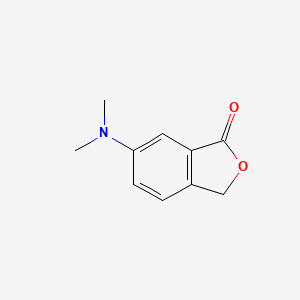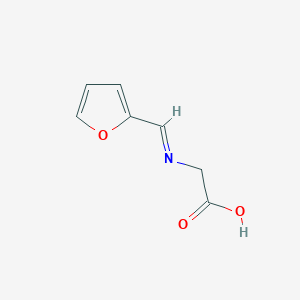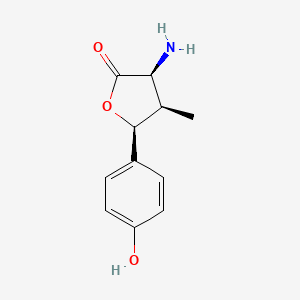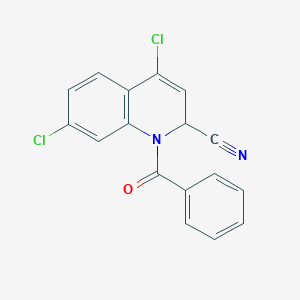
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofurans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Amino Alcohols: Starting from amino alcohols and cyclopentanone derivatives.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as acids or bases, under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Continuous Flow Synthesis: For large-scale production.
Purification Techniques: Such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxo derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated or other substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Could include metabolic pathways, signal transduction pathways, etc.
類似化合物との比較
Similar Compounds
4-Amino-5-(methoxy)dihydrofuran-2(3H)-one: Similar structure with a methoxy group instead of a cyclopentyloxy group.
4-Amino-5-(ethoxy)dihydrofuran-2(3H)-one: Similar structure with an ethoxy group.
Uniqueness
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is unique due to its specific substituent, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
4-amino-5-cyclopentyloxyoxolan-2-one |
InChI |
InChI=1S/C9H15NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h6-7,9H,1-5,10H2 |
InChIキー |
HHEQYMDNUGHICY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2C(CC(=O)O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
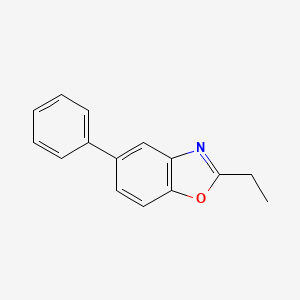
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
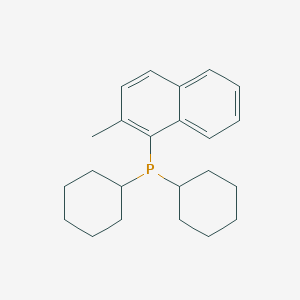
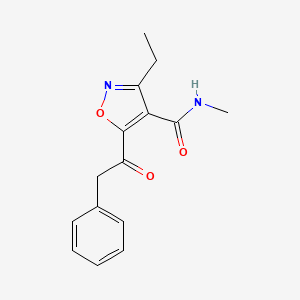
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
